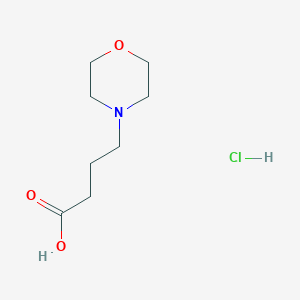

4-Morpholinobutanoic acid hydrochloride

描述

Contextualizing 4-Morpholinobutanoic Acid Hydrochloride within Medicinal Chemistry

This compound belongs to a class of chemical compounds characterized by the presence of a morpholine (B109124) ring. The morpholine heterocycle is a six-membered ring containing both an amine and an ether functional group. researchgate.net In the field of medicinal chemistry, the morpholine ring is considered a "privileged pharmacophore," a molecular scaffold that is frequently found in biologically active compounds and approved drugs. nih.govijprems.com

The utility of the morpholine moiety stems from its advantageous physicochemical and metabolic properties. sci-hub.senih.gov Its inclusion in a potential drug molecule can favorably modulate key characteristics. The presence of the weak basic nitrogen atom and the polar ether oxygen gives the ring a balanced hydrophilic-lipophilic profile. sci-hub.seacs.org This can enhance aqueous solubility and permeability across biological membranes, including the blood-brain barrier. acs.orgnih.gov Furthermore, the morpholine ring can improve metabolic stability and provide a pKa value that is advantageous under physiological pH conditions. acs.orgnih.gov

Due to these favorable attributes, the morpholine ring is a versatile and readily accessible synthetic building block used to enhance the potency of molecules, modulate pharmacokinetic properties, or act as a scaffold to correctly orient other functional groups for interaction with biological targets like kinases. nih.govnih.govnih.gov Its significance is demonstrated by its incorporation into numerous successful therapeutic agents, including the antibiotic Linezolid and the antiemetic drug Aprepitant. ijprems.com Therefore, this compound, which combines this valuable morpholine scaffold with a butanoic acid linker, is recognized as a useful building block for chemical synthesis and drug design. sci-hub.se

Overview of Historical and Contemporary Research Significance

The historical significance of this compound is rooted in the long-standing use of the morpholine nucleus in drug discovery. researchgate.net The parent compound, morpholine, became commercially available in the 1930s, and since then, its derivatives have been explored for a wide range of pharmacological activities, leading to the development of drugs for various conditions. acs.orgresearchgate.net

In contemporary research, this compound is utilized as a specialized biochemical tool. It is specifically employed in the field of proteomics research, indicating its role in the study of proteins. scbt.com

The broader significance of the 4-morpholinobutanoic acid structure is further highlighted by the use of its derivatives in pharmaceutical development and quality control. For instance, closely related compounds such as (S)-2-Amino-4-morpholinobutanoic acid hydrochloride are classified as Pharmaceutical Analytical Impurities (PAI). usp.org PAIs are materials used for analytical testing to detect, identify, and quantify impurities in pharmaceutical products. usp.org The use of a derivative as a PAI suggests that the 4-morpholinobutanoic acid scaffold may be a precursor, metabolite, or degradation product associated with the synthesis or stability of certain active pharmaceutical ingredients. This makes it a compound of interest for ensuring the quality and safety of medicines. usp.org This positions this compound and its analogues not as therapeutic agents themselves, but as crucial components within the ecosystem of modern pharmaceutical research and development.

Data Tables

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H15NO3·HCl | scbt.com |

| Molecular Weight | 209.67 g/mol | scbt.com |

| Form | Solid | |

| CAS Number | 39493-84-0 |

Note: Properties are for the hydrochloride salt unless otherwise specified. The free base (4-Morpholinobutanoic acid) has a molecular formula of C8H15NO3 and a molecular weight of approximately 173.21 g/mol .

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

4-morpholin-4-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c10-8(11)2-1-3-9-4-6-12-7-5-9;/h1-7H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWYWIYUQZVZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508437 | |

| Record name | 4-(Morpholin-4-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39493-84-0 | |

| Record name | 4-(Morpholin-4-yl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Methodologies for 4 Morpholinobutanoic Acid Hydrochloride and Its Analogues

Diverse Synthetic Pathways and Reaction Mechanisms

The construction of the morpholine (B109124) ring and its subsequent derivatization can be achieved through various synthetic routes, ranging from multi-step sequences involving precursor modification to catalytic cyclization reactions.

Multi-step synthesis provides a versatile platform for constructing complex morpholine derivatives from simpler, readily available starting materials. athabascau.ca These sequences allow for the precise installation of functional groups and control over stereochemistry.

A common strategy involves building the morpholine ring from acyclic precursors. For instance, a four-step synthesis has been developed to produce cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov This sequence begins with the protection of the amino alcohol, followed by allylation to form an allyl ether. Subsequent deprotection and N-arylation yield a key intermediate that undergoes a palladium-catalyzed carboamination reaction to form the morpholine ring as a single stereoisomer. nih.gov

Another illustrative multi-step approach starts with the morpholine heterocycle itself. In one pathway, morpholine is reacted with ethyl chloroacetate (B1199739) to form morpholin-N-ethyl acetate (B1210297). researchgate.net This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to produce morpholin-N-ethyl acetohydrazide. researchgate.net This hydrazide can be further elaborated through reactions with agents like ammonium (B1175870) thiocyanate (B1210189) to create more complex derivatives, such as substituted 1,2,4-triazoles containing the morpholine moiety. researchgate.net

The synthesis of biologically active analogues often requires intricate multi-step processes. The preparation of the complex macrolide (-)-zampanolide, which contains a morpholine moiety in its synthetic analogues, involves the convergent synthesis of a functionalized morpholine building block, followed by macrocyclization and side-chain elaboration. nih.gov Such syntheses highlight the necessity of sequential, controlled reactions to achieve the final complex target.

In chemistry, a precursor is a compound that partakes in a chemical reaction that results in the formation of another compound. wikipedia.org The selection of appropriate precursors is fundamental to the successful synthesis of morpholine-containing molecules. Common precursors for morpholine synthesis include:

Vicinal amino alcohols (1,2-amino alcohols) researchgate.netnih.govorganic-chemistry.org

Oxiranes and aziridines researchgate.net

N-protected amino alcohols nih.gov

Morpholine researchgate.net

The derivatization of these precursors into reactive intermediates is a critical phase of the synthesis. For example, in the synthesis of cis-3,5-disubstituted morpholines, the N-Boc-protected amino alcohol precursor is first treated with sodium hydride and allyl bromide to afford an allyl ether intermediate. nih.gov Cleavage of the Boc-protecting group, followed by a palladium-catalyzed N-arylation, furnishes the key substrate for the final ring-closing carboamination reaction. nih.gov

Similarly, in the synthesis of various morpholine derivatives, morpholine is first converted to an ester intermediate, morpholin-N-ethyl acetate. researchgate.net This intermediate is then derivatized into a hydrazide, which serves as a versatile building block for constructing heterocyclic systems fused or attached to the morpholine structure. researchgate.net This step-wise derivatization allows for the systematic construction of molecular complexity.

The conditions under which a synthesis is performed, including the choice of catalyst, solvent, and temperature, are crucial for achieving high yields and selectivity. Catalysis, in particular, plays a central role in modern synthetic methods for morpholine derivatives.

Palladium (Pd) catalysis is key in carboamination reactions to form the morpholine ring. nih.gov A typical catalytic system involves a palladium source like palladium(II) acetate (Pd(OAc)₂) and a phosphine (B1218219) ligand such as tri(2-furyl)phosphine (B125338) (P(2-furyl)₃), with a base like sodium tert-butoxide (NaOtBu) in a solvent like toluene. nih.gov

Tandem reactions that combine multiple transformations in a single pot offer an efficient route to chiral morpholines. One such process uses a titanium (Ti) catalyst for an initial hydroamination of an aminoalkyne to yield a cyclic imine. acs.orgacs.org This intermediate is then reduced in the same pot using an asymmetric transfer hydrogenation (ATH) reaction catalyzed by a ruthenium (Ru) complex, specifically the Noyori–Ikariya catalyst, to afford chiral 3-substituted morpholines in high enantiomeric excess. acs.orgacs.org

Copper (Cu) catalysis enables three-component domino reactions, where a terminal alkyne, an isocyanate, and an oxirane are combined to form a morpholine derivative in an atom-economic fashion. thieme-connect.com These reactions are sensitive to moisture and require anhydrous conditions, often necessitating the use of molecular sieves. thieme-connect.com

The table below summarizes various catalytic systems and conditions used in the synthesis of morpholine analogues.

| Reaction Type | Catalyst/Reagent | Precursors | Solvent/Conditions | Reference(s) |

| Carboamination | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | Substituted ethanolamine, Aryl bromide | Toluene | nih.gov |

| Tandem Hydroamination/ATH | Bis(amidate)bis(amido)Ti, RuCl[(S,S)-Ts-DPEN] | Ether-containing aminoalkyne | Not specified | acs.orgacs.org |

| Domino Reaction | CuI, t-BuOK | Terminal alkyne, Isocyanate, Oxirane | Dioxane, 105 °C, 3 Å MS | thieme-connect.com |

| N-alkylation | Triethylamine | Morpholine, Ethyl chloroacetate | Benzene | researchgate.net |

| Intramolecular Hydroalkoxylation | Boron trifluoride etherate | Nitrogen-tethered alkenes | Not specified | organic-chemistry.org |

| Redox Neutral Cyclization | tBuOK | 1,2-amino alcohol, Ethylene (B1197577) sulfate | Not specified | nih.govorganic-chemistry.org |

Derivatization Techniques for Enhancing Bio-functionality

Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. wikipedia.org For morpholine-containing compounds, derivatization is often employed to enhance properties relevant to biological applications, such as solubility or delivery to a target site.

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. nih.govrsc.org This approach is a powerful tool to overcome undesirable drug properties. The morpholine scaffold can be incorporated into a larger promoiety that is cleaved in vivo to release the active pharmaceutical ingredient.

A prominent example of this strategy is mycophenolate mofetil, an immunosuppressive drug. sci-hub.se The active component is mycophenolic acid. The drug is administered as an ester prodrug, where the mycophenolic acid is attached to a 2-morpholinoethanol (B138140) moiety. sci-hub.se This morpholine-containing group enhances the bioavailability of the parent drug. After oral administration, the entire mofetil group is cleaved by esterases to release the active mycophenolic acid. sci-hub.se

For many research applications, particularly in biological assays, having sufficient aqueous solubility is essential. The inherent properties of the morpholine ring contribute to a favorable hydrophilic-lipophilic balance, but further derivatization is often necessary to achieve high water solubility. sci-hub.se

One strategy involves the synthesis of metal complexes. A morpholine-containing Schiff base ligand, formed by condensing a morpholine derivative like 4-(2-aminoethyl)morpholine (B49859) with salicylaldehyde, can be used to synthesize a series of water-soluble transition metal (Cu(II), Co(II), Ni(II), etc.) complexes. researchgate.net These complexes, which feature the morpholine-derived ligand coordinated to a central metal ion, exhibit improved solubility in aqueous media, facilitating their study in biological systems. researchgate.net

Another approach involves the chemical modification of functional groups within the molecule. For compounds containing a carboxylic acid, such as 4-morpholinobutanoic acid, derivatization techniques can be applied. nih.gov While often used to improve detection in analytical methods like LC-MS, the principles can be adapted to enhance solubility. nih.govcolostate.edu Esterification or amidation of the carboxylic acid with highly polar or ionizable groups can significantly increase water solubility. For example, creating esters or amides with polyethylene (B3416737) glycol (PEG) chains or amino acids can render a hydrophobic molecule more soluble for in vitro testing.

Heterocyclic Ring System Modifications in Analogues

The morpholine ring is a key pharmacophore in medicinal chemistry, and its modification is a common strategy for optimizing the pharmacological profile of drug candidates. e3s-conferences.orgnih.gov These modifications can influence the molecule's potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net Synthetic strategies for analogues of 4-morpholinobutanoic acid hydrochloride often involve alterations to the core heterocyclic system.

One common modification is the introduction of substituents onto the morpholine ring. This can be achieved through various synthetic methods, including the use of substituted 1,2-amino alcohols as starting materials. thieme-connect.com For instance, the synthesis of 2,6- and 3,5-disubstituted morpholines can be accomplished with high diastereoselectivity. thieme-connect.com Another approach involves the late-stage functionalization of the morpholine scaffold, for example, through photoredox catalysis for α-amino functionalization. thieme-connect.com

Bridged morpholines represent another class of analogues. These constrained structures can offer enhanced selectivity for their biological targets. For example, 3,5-ethylene bridged morpholine derivatives have been synthesized and shown to fit deeply into the active site of the mTOR enzyme, acting as potent and selective inhibitors. sci-hub.se

Furthermore, the heteroatoms within the six-membered ring can be altered. While morpholine contains oxygen and nitrogen, analogues can be synthesized where the oxygen is replaced by another heteroatom, such as sulfur in thiomorpholines, or by another nitrogen atom in piperazines. thieme-connect.comorganic-chemistry.org These changes significantly alter the physicochemical properties of the resulting molecule, such as its basicity and hydrogen bonding capacity, which can have profound effects on its biological activity. researchgate.net The synthesis of these related heterocycles often employs similar strategies to those used for morpholines, such as intramolecular cyclization reactions. organic-chemistry.org

Table 1: Examples of Heterocyclic Ring System Modifications

| Modification Type | Example Analogue Class | Synthetic Approach | Potential Impact |

|---|---|---|---|

| Ring Substitution | Substituted Morpholines | Use of substituted 1,2-amino alcohols, Late-stage functionalization | Enhanced potency and selectivity |

| Bridged Systems | Bridged Morpholines | Cyclization of appropriately functionalized precursors | Increased target selectivity due to conformational constraint |

| Heteroatom Variation | Thiomorpholines, Piperazines | Intramolecular cyclization of precursors with different heteroatoms | Altered physicochemical properties (e.g., basicity, H-bonding) |

Stereochemical Considerations in the Synthesis of Analogues (e.g., (S)-2-amino-4-morpholinobutanoic acid hydrochloride)

The introduction of chirality into analogues of 4-morpholinobutanoic acid, such as in (S)-2-amino-4-morpholinobutanoic acid hydrochloride, necessitates the use of stereoselective synthetic methods. The stereochemistry of a molecule is often crucial for its biological activity, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.gov Therefore, the development of synthetic routes that provide access to enantiomerically pure compounds is of high importance.

Several strategies are employed for the stereoselective synthesis of chiral morpholine derivatives and related amino acids. One common approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary can be removed. For example, in the synthesis of enantiomerically pure amino acids, a recyclable chiral auxiliary can be used to form a metal complex with a glycine (B1666218) Schiff base, which is then alkylated. Subsequent disassembly of the complex yields the desired amino acid and allows for the recovery of the chiral auxiliary. researchgate.netnih.gov

Asymmetric catalysis is another powerful tool for establishing stereocenters. This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. For instance, the enantioselective synthesis of 3-substituted morpholines can be achieved through a tandem hydroamination and asymmetric transfer hydrogenation reaction, employing a chiral ruthenium catalyst. organic-chemistry.orgacs.org This method has been shown to produce morpholines with high enantiomeric excess. acs.org

Diastereoselective synthesis is also a key consideration, particularly when multiple stereocenters are present. This can be controlled through substrate-controlled reactions, where the existing stereochemistry in the molecule directs the formation of new stereocenters. thieme-connect.com For the synthesis of specific diastereomers of substituted morpholines, methods such as palladium-catalyzed carboamination and oxypalladation have been utilized. thieme-connect.com

The synthesis of chiral amino acids like (S)-2-amino-4-morpholinobutanoic acid hydrochloride would likely involve the stereoselective introduction of the amino group at the alpha-position of the butanoic acid chain. This could be achieved through methods analogous to the synthesis of other chiral amino acids, such as the alkylation of a chiral glycine enolate equivalent or the asymmetric amination of an α,β-unsaturated ester. The choice of method would depend on factors such as the availability of starting materials and the desired scale of the synthesis.

Table 2: Stereoselective Synthetic Strategies for Chiral Analogues

| Strategy | Description | Example Application |

|---|---|---|

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. | Asymmetric synthesis of amino acids using a recyclable chiral auxiliary. researchgate.netnih.gov |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. | Enantioselective synthesis of 3-substituted morpholines using a chiral ruthenium catalyst. organic-chemistry.orgacs.org |

| Diastereoselective Synthesis | Control of the relative stereochemistry between multiple stereocenters. | Palladium-catalyzed carboamination to form diastereomerically enriched substituted morpholines. thieme-connect.com |

| Substrate Control | An existing chiral center in the starting material directs the stereochemical outcome of a reaction. | Diastereoselective synthesis of substituted morpholines. thieme-connect.com |

Investigation of Biological Activities and Molecular Mechanisms

Enzymatic Interactions and Metabolic Pathway Modulation

The morpholine (B109124) ring is a common feature in various biologically active compounds, influencing their metabolic stability and interaction with enzymes. While direct studies on 4-Morpholinobutanoic acid hydrochloride are limited, the activities of its analogues provide insight into its potential roles.

Role as a Tool Compound in Biochemical Research and Metabolic Pathway Studies

While specific data on the use of this compound as a tool compound in biochemical research is not extensively detailed in available literature, the broader class of morpholine-containing compounds is recognized for its utility in drug discovery and metabolic studies. The morpholine moiety is often incorporated into molecules to improve pharmacokinetic properties, such as solubility and metabolic stability. nih.govacs.org Its structural similarity to endogenous neurotransmitters can make morpholine derivatives useful probes for studying specific molecular targets. nih.govacs.org For instance, the study of how compounds are metabolized is crucial, and research on substances like 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) involves identifying metabolic pathways such as oxidative deamination, which could be relevant for butanoic acid derivatives.

Receptor Ligand Interactions and Modulatory Effects

The morpholine heterocycle is a key pharmacophore in a variety of compounds that exhibit significant interactions with neurotransmitter and other cell-surface receptors. These interactions can range from direct agonism or antagonism to more subtle allosteric modulation.

Allosteric Modulation of Neurotransmitter Receptors by Related Compounds

Allosteric modulators bind to a receptor at a site distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to its endogenous ligand. nih.gov This mechanism allows for a more nuanced fine-tuning of neurotransmission compared to direct agonists or antagonists. nih.gov

Several morpholine-containing compounds have been identified as allosteric modulators for various G protein-coupled receptors (GPCRs). nih.gov This approach is a significant area of interest in medicinal chemistry for developing safer and more selective drugs. nih.gov

Examples of Morpholine-Containing Allosteric Modulators:

| Compound | Target Receptor | Type of Modulation | Reported Effect/Potential Application |

| VU0486846 | M1 Muscarinic Acetylcholine Receptor | Positive (PAM) | Potential for cognitive recovery in animal models of Alzheimer's disease. nih.gov |

| Thieno[3,2-b]pyridine-5-carboxamide derivative | mGlu2 (metabotropic Glutamate receptor 2) | Negative (NAM) | The inclusion of a 2,5-dimethylmorpholine (B1593661) group improved CNS penetration for potential use in mood disorders. nih.gov |

These examples demonstrate that the incorporation of a morpholine ring can be a key strategy in designing selective allosteric modulators for complex neurological targets. nih.gov

Cannabinoid Receptor-Related Activity of Morpholine-Containing Esters and Prodrugs

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, is a major therapeutic target for conditions involving pain, inflammation, and mood disorders. acs.orgnih.gov The morpholine ring has been identified as a valuable component in the design of ligands for these receptors. nih.govacs.org

Specifically, morpholine-azaindoles have been recognized as a pharmacophore that interacts with cannabinoid receptors. nih.govacs.org Research has led to the identification and optimization of morpholine-containing compounds as selective CB2 receptor agonists, which showed efficacy comparable to prednisolone (B192156) in a murine inflammation model when administered orally.

Furthermore, the morpholine moiety has been employed in the development of prodrugs to enhance the therapeutic potential of existing cannabinoids. A study focused on creating prodrugs of cannabidiol (B1668261) (CBD) to overcome its low aqueous solubility and oral bioavailability. Among the synthesized candidates, morpholinyl-containing CBD prodrugs demonstrated good stability, improved solubility, and a favorable plasma profile, leading to better therapeutic efficacy. This highlights the role of the morpholine group in improving the pharmacokinetic properties of cannabinoid-based drugs.

Antagonism of Very Late Antigen-4 (VLA-4) by Morpholinyl-4-piperidinylacetic Acid Derivatives

Very Late Antigen-4 (VLA-4), an integrin receptor expressed on leukocytes, plays a crucial role in cell adhesion and trafficking, making it a key target for treating inflammatory diseases like asthma. nih.gov Research into small-molecule antagonists of VLA-4 has identified a series of potent compounds derived from 4-piperidinylacetic acid. nih.gov

A notable finding from this research was the identification of a specific morpholinyl-4-piperidinylacetic acid derivative that acts as a potent VLA-4 antagonist. nih.gov This compound demonstrated significant inhibitory activity and efficacy in an animal model of airway inflammation upon oral administration. nih.gov

VLA-4 Antagonist Activity:

| Compound | Target | Potency (IC₅₀) |

| Morpholinyl-4-piperidinylacetic acid derivative (13d) | VLA-4 | 4.4 nM |

The low nanomolar potency of this derivative underscores the effectiveness of combining the morpholine and piperidinylacetic acid scaffolds to create powerful VLA-4 antagonists. nih.gov

Cellular and Systemic Biological Responses

The structural similarity of certain 4-morpholinobutanoic acid analogues to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests their potential to exert neuropharmacological effects. nih.govresearchgate.net The morpholine moiety is a recognized pharmacophore in medicinal chemistry, and its incorporation into various molecular scaffolds has led to compounds with significant anticonvulsant and anxiolytic activities. e3s-conferences.orgmdpi.com

Furthermore, research on morphinan (B1239233) derivatives has demonstrated that modifications to the morphinan ring system, which contains a morpholine-like piperidine (B6355638) ether structure, can result in compounds with notable anticonvulsant effects against kainic acid-induced seizures, with reduced psychotropic side effects. nih.gov

While direct experimental data on the anticonvulsant and anxiolytic properties of this compound itself are not available, the broader class of morpholine derivatives shows promise in these areas. The table below summarizes the observed neuropharmacological effects of some morpholine-containing compounds.

| Compound Class | Observed Effect | Model System |

| Morpholine-substituted Benzodiazepines | Enhanced Anxiolytic Activity | Preclinical models |

| Morphinan Derivatives | Anticonvulsant Activity | Kainic acid-induced seizures in rats |

This table presents general findings for classes of morpholine-containing compounds, not specific data for this compound.

The influence of 4-morpholinobutanoic acid analogues on neurotransmitter release and signaling pathways is an area of active investigation, primarily through the study of the broader class of morpholine-containing compounds. These compounds have been shown to interact with various components of neurotransmitter systems, including receptors and downstream signaling molecules. nih.govnih.gov

The morpholine ring can serve as a key interacting element or as a scaffold to correctly position other functional groups, thereby modulating the activity of a molecule at its biological target. nih.gov For example, certain morpholine-containing compounds have been found to act on α-adrenoceptors, which are involved in the regulation of neurotransmitter release. nih.gov Some of these compounds exhibit antagonistic activity at α1-adrenoceptors, while others act as agonists at α2-adrenoceptors, leading to a decrease in neurotransmitter release. nih.gov

The structural analogy to GABA suggests a potential interaction with the GABAergic system. nih.govresearchgate.net GABAergic signaling is crucial for maintaining the balance between neuronal excitation and inhibition. nih.gov While direct evidence for the impact of this compound on GABA release is lacking, the known effects of other GABA analogues provide a basis for potential mechanisms. For instance, some GABA analogues can influence GABA transporters, thereby affecting the concentration of GABA in the synaptic cleft. nih.gov

The table below outlines some of the documented impacts of morpholine derivatives on signaling pathways.

| Compound Type | Target/Pathway | Observed Impact |

| Morpholine-containing pyrimidinones | α-adrenoceptors | Agonist or antagonist activity, modulating neurotransmitter release |

| General Morpholine Derivatives | GABAergic System (potential) | Modulation of GABAergic transmission (hypothesized based on structural analogy) |

This table illustrates the effects of broader classes of morpholine derivatives on signaling pathways.

Structure Activity Relationship Sar Studies and Computational Modeling

Elucidation of Pharmacophores and Key Structural Motifs

A pharmacophore is an abstract representation of the essential molecular features required for a small molecule to be recognized by a biological target. For 4-Morpholinobutanoic acid hydrochloride, the key pharmacophoric elements can be deduced from its structure:

The Morpholine (B109124) Ring: This heterocyclic moiety is a cornerstone of the molecule's structure. The oxygen atom acts as a hydrogen bond acceptor, while the nitrogen atom, being a tertiary amine, is basic and can be protonated at physiological pH. This protonated nitrogen can form crucial ionic interactions or salt bridges with negatively charged residues (e.g., aspartic acid, glutamic acid) in a target's binding site. The entire ring is a versatile scaffold that positions these interactive features in a specific spatial arrangement. nih.govsci-hub.se

The Butanoic Acid Chain: This flexible four-carbon linker connects the morpholine ring to the carboxylic acid group. Its length and flexibility allow the molecule to adopt various conformations to fit optimally within a binding pocket.

The Carboxylic Acid Group: This functional group is a key interaction point. It can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). In its deprotonated carboxylate form, it is a potent hydrogen bond acceptor and can engage in strong ionic interactions with positively charged amino acid residues like lysine (B10760008) or arginine.

In essence, a pharmacophore model for this compound would likely include a hydrogen bond acceptor (the morpholine oxygen), a cationic feature (the protonated morpholine nitrogen), and a hydrogen bond donor/acceptor or anionic feature (the carboxylic acid group). nih.gov The spatial relationship between these features, dictated by the butanoic acid linker, is critical for specific biological recognition. The morpholine ring itself is often considered a "privileged structure" in medicinal chemistry because it is frequently found in bioactive compounds and can improve properties like solubility and metabolic stability. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of 4-Morpholinobutanoic acid, QSAR models can predict the activity of new, unsynthesized analogs, thereby guiding drug design efforts. These models are built by calculating various molecular descriptors that quantify the physicochemical properties of the molecules.

A QSAR study on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, which also contain the morpholine moiety, identified several key descriptors that influence their antioxidant activity. researchgate.net The analysis revealed that properties like polarization, dipole moment, lipophilicity (LogP), and molecular size significantly impact the compound's efficacy. researchgate.net Specifically, for that series, antioxidant activity was found to increase as the molecules became more hydrophilic (lower lipophilicity) and had a smaller molecular volume and surface area. researchgate.netpensoft.net

While a specific QSAR model for this compound is not detailed in the provided sources, the principles from related studies are applicable. A hypothetical QSAR analysis on its derivatives would likely involve descriptors such as:

Electronic Descriptors: Partial charges on the morpholine nitrogen and oxygen, and on the carboxylic acid group, which govern electrostatic and hydrogen bonding interactions.

Steric Descriptors: Molecular volume, surface area, and specific substituent parameters that describe the size and shape of the molecule.

Lipophilicity Descriptors: LogP, which indicates the molecule's partitioning between aqueous and lipid environments, affecting its ability to cross membranes and interact with hydrophobic pockets.

The table below illustrates the types of descriptors and their potential impact on biological activity as seen in QSAR studies of morpholine-containing compounds. researchgate.net

| Descriptor Category | Example Descriptor | Potential Impact on Activity | Rationale |

| Electronic | Dipole Moment | Increasing dipole moment can increase activity. | Enhances polar interactions with the target site. |

| Steric | Molecular Volume | Smaller volume can be favorable. | Allows for a better fit in a constrained binding pocket. |

| Lipophilicity | LogP (Lipophilicity) | Decreasing LogP (more hydrophilic) can increase activity. | Improves solubility and interaction with polar active sites. |

| Topological | Branching Index | Lower branching can be beneficial. | Affects molecular shape and flexibility. |

This table is illustrative, based on findings from related morpholine derivatives. researchgate.netpensoft.net

Molecular Docking and In Silico Approaches to Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com This method is invaluable for understanding the specific interactions that stabilize the ligand-receptor complex. For this compound, docking studies would aim to place it within a hypothetical or known binding site to visualize its interactions at an atomic level.

In a typical docking simulation, the morpholine ring and the butanoic acid chain would be explored in various conformations. The interactions observed would likely include:

Hydrogen Bonds: The morpholine oxygen and the carboxylic acid group are prime candidates for forming hydrogen bonds with polar amino acid residues like serine, threonine, or asparagine in the binding pocket. scispace.com

Ionic Interactions (Salt Bridges): The protonated nitrogen of the morpholine ring could form a strong salt bridge with an acidic residue such as aspartate or glutamate. Similarly, the deprotonated carboxylate could interact with basic residues like lysine or arginine. nih.gov

Hydrophobic Interactions: The ethylene (B1197577) carbons of the morpholine ring and the methylene (B1212753) groups of the butanoic acid chain can engage in van der Waals or hydrophobic interactions with nonpolar residues like valine, leucine, or isoleucine. scispace.com

Docking studies on other morpholine-linked molecules have demonstrated the importance of these interactions. For instance, in a study of morpholine-thiazolidinone hybrids, molecular docking predicted strong binding affinity towards the Enoyl-ACP reductase enzyme, with interactions driven by hydrogen bonding and hydrophobic forces. scispace.com The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity.

The following table presents hypothetical docking results for this compound with a target, illustrating the types of interactions that would be analyzed.

| Interaction Type | Interacting Ligand Group | Potential Interacting Residue | Estimated Energy Contribution |

| Ionic Interaction | Protonated Morpholine Nitrogen | Aspartic Acid (ASP) | Strong |

| Hydrogen Bond | Carboxylic Acid (OH) | Serine (SER) | Moderate |

| Hydrogen Bond | Morpholine Oxygen | Asparagine (ASN) | Moderate |

| Hydrophobic Interaction | Butanoic Acid Chain | Leucine (LEU) | Weak |

This table is a hypothetical representation of potential molecular docking results.

Conformational Analysis and Stereoisomeric Contributions to Biological Activity

Conformational analysis examines the different spatial arrangements (conformations) of a molecule that result from the rotation around its single bonds. The morpholine ring in this compound is not planar and, like cyclohexane, predominantly adopts a stable chair conformation to minimize steric strain. rsc.org The butanoic acid side chain is flexible, possessing multiple rotatable single bonds, which allows it to sweep through a large conformational space to find an optimal fit within a receptor's binding site.

4-Morpholinobutanoic acid itself is an achiral molecule as it does not have a stereocenter. However, the introduction of a substituent can create chirality. For example, a related compound, (S)-2-Amino-4-morpholinobutanoic acid hydrochloride , has a chiral center at the second carbon (the alpha-carbon) of the butanoic acid chain. usp.org

The existence of stereoisomers (enantiomers or diastereomers) is critically important in pharmacology because biological systems, being chiral themselves, often exhibit stereoselectivity. This means that one stereoisomer may have significantly higher biological activity or a different pharmacological profile than another. For instance, if a target protein has a binding pocket that can only accommodate one specific 3D arrangement, only the corresponding stereoisomer will bind effectively. DFT-based conformational studies on similar cyclic structures, like fluorinated pipecolic acids, have shown that different diastereoisomers preferentially adopt distinct ring puckers, which could directly influence their biological function. rsc.org Therefore, in the development of derivatives of 4-Morpholinobutanoic acid, controlling the stereochemistry would be a crucial aspect of optimizing biological activity.

Comparative Analysis of the Morpholine Moiety in Related Bioactive Compounds

The morpholine ring is often introduced to:

Enhance Target Binding: The oxygen and nitrogen atoms can act as key hydrogen bond acceptors and bases, respectively, anchoring the molecule in the target's active site. sci-hub.se

Increase Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation compared to other cyclic amines. sci-hub.se

The table below lists several well-known drugs containing the morpholine moiety and highlights its specific contribution to their function.

| Drug | Therapeutic Class | Contribution of the Morpholine Moiety |

| Gefitinib | Anticancer (EGFR Inhibitor) | Added to increase the plasma half-life and improve metabolic stability. sci-hub.se |

| Rivaroxaban | Anticoagulant (Factor Xa Inhibitor) | The keto-morpholine group is integral to the inhibitory activity and allows for sufficient oral absorption. sci-hub.se |

| Aprepitant | Antiemetic (NK1 Receptor Antagonist) | The morpholine ring reduces the basicity of a nearby nitrogen compared to a piperidine (B6355638) ring, contributing to increased potency. sci-hub.se |

| Linezolid | Antibiotic | The morpholine ring is a key part of the pharmacophore responsible for its unique mechanism of inhibiting bacterial protein synthesis. |

Preclinical Pharmacological Investigations

Early Toxicity and Safety Pharmacology Assessments in Research Settings

No dedicated preclinical safety or toxicology studies for 4-Morpholinobutanoic acid hydrochloride were identified. Standard safety pharmacology assessments, which typically evaluate effects on the central nervous, cardiovascular, and respiratory systems, have not been published for this compound.

Due to the absence of specific research data for "this compound" within the requested preclinical contexts, the generation of a detailed scientific article as per the provided outline is not possible.

Research Applications and Therapeutic Potential

Development of Novel Pharmacological Agents for Central Nervous System Disorders

The morpholine (B109124) ring, a core component of 4-Morpholinobutanoic acid hydrochloride, is a significant structural motif in the design of drugs targeting the Central Nervous System (CNS). nih.govwikipedia.org This heterocyclic amine and ether functional group is a building block in various approved and investigational CNS agents, including antidepressants, antipsychotics, and analgesics. nih.govresearchgate.net The morpholine moiety can influence a molecule's physicochemical properties, such as polarity and solubility, which are critical for crossing the blood-brain barrier—a major challenge in the development of CNS drugs. nih.gov

Research into morpholine-containing compounds has identified their potential to interact with key CNS targets like G-protein coupled receptors (GPCRs), such as neurokinin and histamine (B1213489) receptors, which are implicated in conditions like depression, anxiety, and schizophrenia. nih.gov For instance, the anticancer agent gefitinib, which contains a morpholine ring, was developed to target kinases, some of which are also relevant in CNS tumors. nih.govwikipedia.org Therefore, while this compound itself is not a CNS drug, its structural framework is highly relevant for the synthesis and development of new pharmacological agents for neurological and psychiatric disorders. nih.gov

Prodrug Design for Enhanced Drug Delivery and Bioavailability

A significant challenge in pharmacology is ensuring that an active drug can reach its target in the body effectively. Prodrug design is a key strategy to overcome limitations such as poor solubility or low membrane permeability, which can lead to low bioavailability. nih.govnih.gov A prodrug is an inactive or less active molecule that is chemically transformed in vivo to release the active parent drug. nih.gov

Amino acids and their derivatives are frequently used as promoieties in prodrug design to improve a drug's absorption and distribution. nih.gov The use of an amino acid carrier can leverage the body's natural amino acid transport systems to facilitate movement across cellular membranes. nih.gov Structures like 4-Morpholinobutanoic acid and its amino-derivatives can serve as linkers or part of a promoiety in this context. By attaching such a compound to a parent drug with poor absorption characteristics, the resulting prodrug may exhibit improved water solubility and permeability. nih.govnih.gov For example, the addition of an ethyl ester to a carboxylic acid-containing drug created oseltamivir, significantly improving its bioavailability. nih.gov Similarly, modifying a parent drug with a structure like 4-Morpholinobutanoic acid could enhance its ability to be absorbed in the gastrointestinal tract, leading to more effective systemic delivery.

Role as a Pharmaceutical Analytical Impurity (PAI) in Drug Quality Control and Research & Development

In pharmaceutical manufacturing and development, ensuring the purity and quality of an Active Pharmaceutical Ingredient (API) is paramount. Impurities can arise from the synthesis process, degradation of the drug substance, or interaction with packaging. chemass.si A Pharmaceutical Analytical Impurity (PAI) is a reference material used to detect, identify, and quantify these unwanted chemicals. usp.org

A closely related compound, (S)-2-amino-4-morpholinobutanoic acid hydrochloride, is recognized by organizations like the United States Pharmacopeia (USP) as a PAI. usp.orgsigmaaldrich.com These reference materials are critical for several aspects of quality control and R&D:

Method Development and Validation: PAIs are used to develop and validate the analytical methods that ensure a drug product is free from unacceptable levels of impurities. usp.org

Stability Studies: They help identify and monitor degradation products that may form when a drug is stored, ensuring the product remains safe and effective throughout its shelf life. usp.org

Process R&D: PAIs can be used in "spiking studies" to understand how impurities are formed and how to optimize the manufacturing process to remove them. usp.org

By providing a certified reference for a known impurity, PAIs like (S)-2-amino-4-morpholinobutanoic acid hydrochloride enable pharmaceutical scientists to maintain stringent quality standards and comply with regulatory requirements. chemass.siusp.org

Potential in Agricultural and Other Niche Biochemical Research Applications

Beyond its pharmaceutical-related applications, the morpholine chemical scaffold is a versatile building block in organic synthesis. wikipedia.orgresearchgate.net Compounds like this compound can serve as intermediates or starting materials for the synthesis of more complex molecules. google.com This utility extends to various niche biochemical research areas.

In organic chemistry, the morpholine unit is used to generate specific functional groups like enamines and is incorporated into a wide array of target molecules due to its chemical stability and reactivity. wikipedia.org Its derivatives can be used to create custom molecules for probing biological pathways or for developing new catalysts. While direct, large-scale agricultural applications are not prominently documented in the reviewed literature, its role as a synthetic intermediate means it could be used to create novel compounds tested for various biological activities, potentially including those relevant to agriculture. The synthesis of morpholine-2,5-diones from amino acids for creating biodegradable materials is one example of its application in broader materials science research. nih.gov

Research Applications Summary

| Application Area | Specific Use of this compound & Derivatives | Significance |

| CNS Drug Development | Serves as a structural motif or building block for novel pharmacological agents. nih.govresearchgate.net | The morpholine ring is a key feature in many CNS drugs, helping to confer properties necessary for blood-brain barrier penetration and target interaction. nih.gov |

| Prodrug Design | Functions as a potential promoiety to be attached to a parent drug. | Aims to enhance the bioavailability and drug delivery of pharmaceuticals with poor absorption characteristics. nih.govnih.gov |

| Drug Quality Control (as a PAI) | Used as a certified reference material to identify and quantify impurities in drug substances. usp.orgsigmaaldrich.com | Essential for validating analytical methods, conducting stability testing, and ensuring the safety and quality of pharmaceutical products. chemass.siusp.org |

| Biochemical Research | Acts as a versatile intermediate in organic synthesis for creating more complex molecules. wikipedia.orggoogle.com | Enables the construction of novel compounds for various research purposes, including materials science and the development of bioactive molecules. nih.gov |

Advanced Analytical and Methodological Development in Research

Method Development for Impurity Profiling and Quantification in Pharmaceutical R&D

Impurity profiling is a critical component of pharmaceutical development, mandated by regulatory bodies like the International Council on Harmonisation (ICH). nih.govresearchgate.net The objective is to detect, identify, and quantify all potential impurities in a drug substance. ajprd.com For 4-Morpholinobutanoic acid hydrochloride, impurities can originate from various sources, including starting materials, by-products of side reactions, intermediates, and degradation products. nih.govresearchgate.net

The development of methods for impurity profiling typically begins with a thorough understanding of the synthetic route. Potential impurities are often predicted based on the reactants, catalysts, and conditions used. Given the structure of this compound, potential process-related impurities could include unreacted starting materials or by-products from incomplete reactions. The quantification of any impurity found at a level of 0.10% or higher must be performed using a validated analytical procedure. researchgate.net

Hyphenated techniques, which combine separation and spectroscopic methods, are particularly powerful for impurity profiling, allowing for not only separation but also the structural identification of impurities. researchgate.net Methods must be developed to be sensitive enough to detect impurities at or below the ICH identification threshold, which is typically 0.1% for drug substances with a maximum daily dose of up to 2 grams. nih.gov

Table 1: Potential Process-Related Impurities in this compound

| Impurity Name | Potential Source |

| Morpholine (B109124) | Unreacted starting material |

| 4-Chlorobutanoic acid | Unreacted starting material or related intermediate |

| Di-alkylated Morpholine | By-product from side reactions |

| Esters of 4-Morpholinobutanoic acid | Reaction with solvent impurities (e.g., alcohols) |

This table is illustrative and lists plausible impurities based on a potential synthetic pathway.

Application of Spectroscopic Techniques for Structural Elucidation and Purity Assessment (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive structural confirmation of the main compound and the elucidation of unknown impurity structures. aip.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural elucidation. slideshare.net For this compound, ¹H and ¹³C NMR spectra provide a detailed map of the molecule's structure.

¹H NMR: Would show characteristic signals for the protons on the morpholine ring, typically appearing as complex multiplets due to the ring's conformation. acdlabs.com The protons of the butanoic acid chain would also present distinct signals. The integration of these signals helps confirm the ratio of protons in different parts of the molecule.

¹³C NMR: Provides information on the carbon skeleton. The carbon atoms adjacent to the oxygen and nitrogen in the morpholine ring would have characteristic chemical shifts. mdpi.com

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and its impurities and to gain structural information from fragmentation patterns. slideshare.net

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and its fragments, a critical step in identifying unknown impurities. nih.gov

Tandem Mass Spectrometry (MS/MS): Involves fragmenting a selected ion to produce a daughter ion spectrum. This fragmentation pattern is like a fingerprint for the molecule and is invaluable for distinguishing between isomers and elucidating the structure of degradation products or other impurities. nih.gov

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for 4-Morpholinobutanoic acid

| Atom Position | ¹H Chemical Shift (ppm) (Multiplicity) | ¹³C Chemical Shift (ppm) |

| Butanoic Acid C1 (-COOH) | ~12.0 (s, broad) | ~175.0 |

| Butanoic Acid C2 (-CH₂) | ~2.3 (t) | ~30.0 |

| Butanoic Acid C3 (-CH₂) | ~1.8 (quintet) | ~22.0 |

| Butanoic Acid C4 (-CH₂) | ~2.4 (t) | ~58.0 |

| Morpholine C2', C6' (-N-CH₂) | ~2.5 (t) | ~54.0 |

| Morpholine C3', C5' (-O-CH₂) | ~3.7 (t) | ~67.0 |

Note: These are predicted values for the free base in a typical deuterated solvent like CDCl₃ or DMSO-d₆. Actual values for the hydrochloride salt may vary. acdlabs.commdpi.com

Chromatographic Methods (e.g., HPLC, UPLC, LC-MS) for Purity and Identity Confirmation

Chromatography is the cornerstone of purity testing and identity confirmation in pharmaceutical analysis. youtube.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common technique for assessing the purity of active pharmaceutical ingredients (APIs). A stability-indicating HPLC method is one that can separate the main peak from all potential degradation products and process-related impurities. nih.govwalshmedicalmedia.com Method development for a polar, ionizable compound like this compound would involve optimizing the mobile phase pH, organic modifier, and stationary phase to achieve adequate retention and resolution. hplc.eu

Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times and improved resolution compared to traditional HPLC. lcms.cz This enhanced efficiency is particularly beneficial for complex impurity profiles.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of LC with MS provides a powerful tool for analysis. lcms.cz It combines the separation capabilities of LC with the detection and identification power of MS. nih.gov This is especially useful for peak tracking during method development and for the definitive identification of impurities, as it provides molecular weight information for each separated component. For polar compounds like 4-Morpholinobutanoic acid, HILIC (Hydrophilic Interaction Liquid Chromatography) may be used as an alternative to reversed-phase, particularly when retention is poor on C18 columns. researchgate.net

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.01 M Phosphate Buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development for a polar compound with low UV chromophore. nih.govhplc.eu

Stability Studies and Degradation Pathway Analysis of the Compound and its Derivatives

Stability testing is performed to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. researchgate.net These studies are essential for determining storage conditions and shelf-life. nih.gov Forced degradation studies are also conducted to identify likely degradation products and establish the degradation pathways. nih.gov

For this compound, potential degradation pathways could include:

Hydrolysis: The carboxylic acid group is generally stable, but under extreme pH and temperature, reactions could occur.

Oxidation: The morpholine ring, specifically the nitrogen atom and the carbons adjacent to the oxygen and nitrogen, could be susceptible to oxidation.

Ring Cleavage: Studies on morpholine itself have shown that microbial or metabolic degradation often proceeds via cleavage of the C-N or C-O bonds, leading to intermediates such as 2-(2-aminoethoxy)acetic acid. nih.govnih.gov While not a direct chemical stability pathway, it informs on the potential breakdown products of the morpholine moiety.

A stability-indicating analytical method, typically HPLC, is crucial for these studies as it must be able to resolve the active ingredient from all degradation products. walshmedicalmedia.comresearchgate.net

Table 4: Typical ICH Conditions for Stability Testing of a Drug Substance

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity. These are standard conditions outlined in ICH guidelines. nih.gov

Analytical Method Validation and Transfer Protocols in Research Settings

Analytical Method Validation: Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. slideshare.net The ICH Q2(R2) guideline provides a framework for validating analytical procedures. amsbiopharma.comeuropa.eu Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the compound. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. ich.org

Table 5: Key Parameters for HPLC Purity Method Validation (based on ICH Q2)

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can measure the analyte without interference from impurities, degradants, or excipients. | Peak purity index > 0.999; baseline resolution between analyte and impurities. |

| Linearity | To demonstrate a proportional relationship between concentration and analytical response. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval over which the method is precise, accurate, and linear. | For impurities: From reporting level to 120% of the specification limit. |

| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |

| Precision (Repeatability) | Precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 2.0% for the main analyte; ≤ 5.0% for impurities. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits; peak resolution is maintained. |

Analytical Method Transfer: When a validated analytical method is moved from one laboratory (transferring unit) to another (receiving unit), a method transfer process is required. loesungsfabrik.desphinxsai.com This documented process qualifies the receiving lab to use the procedure. researchgate.net The United States Pharmacopeia (USP) General Chapter <1224> outlines the requirements for method transfer. pharmabeginers.com Depending on the complexity of the method and the experience of the receiving lab, the transfer can take several forms:

Comparative Testing: Both labs analyze the same set of samples and compare results against predefined acceptance criteria.

Co-validation: The receiving lab participates in the validation of the method.

Revalidation: A partial or full revalidation of the method is performed by the receiving lab.

Transfer Waiver: The transfer may be waived if the receiving lab is already familiar with the procedure, for example, when transferring a pharmacopoeial method. pharmabeginers.com

A formal transfer protocol is established, detailing the scope, procedures, samples, and acceptance criteria for the transfer. loesungsfabrik.desphinxsai.com A final transfer report summarizes the results and formally qualifies the receiving laboratory.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biological Targets and Pathways for 4-Morpholinobutanoic Acid Hydrochloride

The morpholine (B109124) ring is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and experimental compounds due to its favorable physicochemical and metabolic properties. researchgate.netnih.gov For this compound, a compound that combines this versatile heterocycle with a carboxylic acid moiety, the range of potential biological targets is vast and largely unexplored. Future research should prioritize the de-orphanization of this compound's biological activity.

A primary area of investigation would be its potential role in the central nervous system (CNS). Morpholine derivatives have shown significant promise in the context of neurodegenerative diseases by modulating key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). tandfonline.comnih.gov The presence of the morpholine ring can enhance blood-brain barrier permeability, a critical factor for CNS-acting drugs. acs.org Given its structural features, this compound could be screened against a panel of CNS targets implicated in conditions like Alzheimer's and Parkinson's disease.

Beyond neurodegeneration, the anti-inflammatory potential of morpholine-containing compounds is another promising avenue. nih.gov Derivatives have been shown to inhibit inflammatory mediators, and research could explore if this compound modulates inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or pro-inflammatory cytokines. rsc.orgnih.gov

Initial screening efforts could employ high-throughput screening (HTS) against diverse target families. A proposed, though not exhaustive, list of potential target classes for initial screening is presented in Table 1.

Table 1: Potential Biological Target Classes for this compound

| Target Class | Rationale for Investigation | Potential Therapeutic Areas |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | The morpholine moiety is present in compounds targeting various GPCRs, including those for neurotransmitters. | Psychiatry, Neurology, Pain Management |

| Ion Channels | The carboxylic acid group may interact with charged residues in ion channel pores. | Neurology, Cardiology |

| Kinases | Morpholine is a common scaffold in kinase inhibitors. researchgate.net | Oncology, Inflammation |

| Epigenetic Modulators | Some small molecules with similar functional groups have shown activity against histone deacetylases (HDACs). | Oncology, Neurology |

Rational Design of Next-Generation Analogues with Improved Selectivity and Potency

Once initial biological activities are identified, the principles of medicinal chemistry can be applied to rationally design next-generation analogues of this compound with enhanced properties. Structure-activity relationship (SAR) studies will be central to this effort, systematically modifying the parent structure to understand the contribution of each component to its biological effects. nih.govnih.gov

Key areas for structural modification would include:

Altering the linker length: The butanoic acid chain could be shortened or lengthened to optimize the spatial orientation of the morpholine and carboxylic acid groups for target binding.

Substitution on the morpholine ring: Adding substituents to the morpholine ring could enhance binding affinity and selectivity.

Modification of the carboxylic acid: The carboxylic acid could be converted to esters, amides, or other bioisosteres to modulate pharmacokinetic properties and target interactions.

The goal of these modifications would be to improve not only potency but also selectivity for the desired target over off-targets, which is crucial for minimizing potential side effects. Computational modeling and molecular docking studies would be invaluable in guiding the synthetic efforts, predicting how different analogues might interact with a target's binding site. mdpi.com

Integration of Omics Technologies in Mechanistic Elucidation Studies

To gain a comprehensive understanding of the mechanism of action of this compound and its future analogues, the integration of "omics" technologies will be indispensable. These technologies, including genomics, proteomics, and metabolomics, provide a global view of the molecular changes within a biological system in response to a compound.

Genomics and Transcriptomics: RNA sequencing (RNA-Seq) can reveal changes in gene expression patterns induced by the compound, pointing towards the biological pathways it modulates.

Proteomics: Techniques like mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, offering a more direct insight into the cellular machinery affected by the compound.

Metabolomics: By analyzing the profile of small-molecule metabolites, metabolomics can uncover alterations in metabolic pathways, which can be a direct or indirect consequence of the compound's activity.

These unbiased, data-rich approaches can help to identify novel targets and pathways that might be missed by more traditional, hypothesis-driven methods.

Challenges and Opportunities in Translational Research of Morpholine-Containing Compounds

The translation of a promising compound from the laboratory to the clinic is a long and arduous process fraught with challenges. For morpholine-containing compounds like this compound, particularly those targeting the CNS, a primary hurdle is crossing the blood-brain barrier (BBB). mdpi.comproventainternational.com While the morpholine moiety can improve BBB penetration, this is not guaranteed and must be experimentally verified for each new compound. proventainternational.comnih.gov

Further challenges include:

Pharmacokinetics and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical. The morpholine ring, for instance, can be a site of metabolic modification, which could affect the compound's efficacy and safety. nih.gov

Scalable Synthesis: Developing a cost-effective and scalable synthetic route is essential for producing the quantities of the compound needed for advanced preclinical and clinical studies. researchgate.net

Predictive Models: The use of advanced preclinical models, including patient-derived cells and organoids, can provide more clinically relevant data and improve the chances of success in human trials.

Despite these challenges, the unique properties of the morpholine scaffold present significant opportunities. Its proven track record in approved drugs provides a strong foundation for the development of new therapeutics. nih.govacs.org The continued exploration of compounds like this compound, guided by modern drug discovery technologies, holds the potential to yield novel treatments for a range of diseases.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acetylcholinesterase |

| Butyrylcholinesterase |

| Monoamine oxidase-A |

| Monoamine oxidase-B |

| Aprepitant |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-morpholinobutanoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling morpholine with a butanoic acid derivative, followed by hydrochlorination. Key parameters include reaction temperature (e.g., maintaining 0–5°C during HCl addition to avoid side reactions) and solvent choice (e.g., anhydrous THF for moisture-sensitive steps). Purity optimization requires recrystallization from ethanol/water mixtures, achieving >95% purity as confirmed by melting point analysis (247–251°C) . Adjust stoichiometry of morpholine precursors to minimize unreacted intermediates, monitored via TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Melting Point Analysis : Compare observed mp (247–251°C) with literature values to assess purity .

- Spectroscopic Techniques : Use -NMR to verify the morpholine ring (δ 3.6–3.8 ppm, quartet) and butanoic acid backbone (δ 2.4–2.6 ppm, triplet). IR spectroscopy confirms HCl salt formation (broad O–H/N–H stretch at 2500–3000 cm) .

- Chromatography : HPLC with a C18 column and UV detection at 254 nm resolves impurities; retention time should match reference standards .

Q. What solvent systems are compatible with this compound for biological assays?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, DMF) and water at acidic pH. For cell-based studies, prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity). Precipitation in phosphate buffers (pH >6) can occur due to deprotonation; adjust with HCl to stabilize .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., -NMR splitting patterns) be resolved during structural confirmation?

- Methodological Answer : Discrepancies in splitting patterns often arise from conformational flexibility or salt formation.

- Dynamic NMR : Perform variable-temperature -NMR to detect coalescence of signals, indicating rotameric equilibria in the morpholine ring .

- Ion-Pair Chromatography : Use LC-MS to differentiate protonated vs. free-base forms, which may alter splitting patterns .

- X-ray Crystallography : Resolve ambiguities by determining crystal structure, particularly if unexpected tautomers or stereoisomers are suspected .

Q. What strategies improve yield in multi-step syntheses involving this compound as an intermediate?

- Methodological Answer :

- Protection/Deprotection : Protect the carboxylic acid group as a methyl ester during morpholine coupling (e.g., using EDCI/HOBt), then hydrolyze with aqueous HCl .

- Catalytic Optimization : Replace traditional acid catalysts (e.g., HSO) with green alternatives like thiamine hydrochloride, which enhances regioselectivity and reduces byproducts in aqueous conditions .

- Workflow Automation : Use flow chemistry to control exothermic steps (e.g., HCl addition) and minimize decomposition .

Q. How do researchers address discrepancies in biological activity data across studies using this compound?

- Methodological Answer : Variability often stems from differences in salt form purity or assay conditions.

- Batch Standardization : Validate each batch via LC-MS to ensure >97% purity and consistent counterion content .

- Assay Buffers : Standardize pH (4.5–5.5) to maintain solubility and avoid aggregation in enzyme inhibition studies .

- Positive Controls : Include reference inhibitors (e.g., phosphonate analogs) to calibrate activity measurements .

Q. What advanced applications exist for this compound in medicinal chemistry?

- Methodological Answer :

- Prodrug Design : Conjugate the carboxylic acid to ester prodrugs (e.g., methyl or benzyl esters) to enhance blood-brain barrier penetration, monitored via hydrolysis kinetics in plasma .

- Targeted Drug Delivery : Functionalize the morpholine ring with bioorthogonal handles (e.g., azides) for click chemistry-based conjugation to antibodies .

- Enzyme Inhibition : Screen against phosphonate-dependent enzymes (e.g., alkaline phosphatases) using fluorescence polarization assays to quantify binding affinity .

Data Analysis and Validation

Q. How should researchers statistically validate reproducibility in synthetic yields?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test interactions between variables (temperature, solvent ratio, catalyst loading).

- Control Charts : Track yield variability across ≥3 independent batches; outliers indicate process instability .

- QC Metrics : Define acceptance criteria (e.g., ±5% yield deviation, ≤2% impurities) and reject batches failing ≥2 criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。